

Refinement of ritlecitinib synthesis to increase overall yield

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Compound of Interest

Compound Name: (2R,5S)-Ritlecitinib

Cat. No.: B8146254

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Ritlecitinib Synthesis Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ritlecitinib. The aim is to address common challenges and provide solutions to increase the overall yield and purity of the final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of ritlecitinib, with a focus on improving reaction outcomes.

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Problem ID	Issue	Potential Cause(s)	Recommended Solution(s)
TSG-001	Low yield in the formation of the chiral piperidine intermediate.	Use of hazardous or inefficient reducing agents like LiAlH4. Suboptimal diastereoselectivity.	Consider an alternative asymmetric reductive amination using a chiral auxiliary like (S)-\alpha-methylbenzylamine with a Ti(OEt)4/NaBH4 reductive system. This avoids hazardous reagents and can improve diastereoselectivity.[1]
TSG-002	Difficulty in separating cis and trans isomers of the piperidine intermediate.	Isomers may have similar physical properties, making chromatographic separation difficult and costly on a large scale.	Employ diastereomeric salt crystallization. This technique can allow for the direct isolation of the desired enantiomerically pure cis-isomer from a racemic mixture of cis/trans isomers, eliminating the need for chiral chromatography.[3][4]
TSG-003	Low overall yield (reported as low as 5% in initial routes).	Inefficient steps throughout the synthesis, including costly catalysts and purification methods.	A scalable process has been developed that increases the overall yield to 14%. [3][4] Key improvements include replacing the expensive PtO ₂

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			catalyst with a more economical 5% Rh/C for pyridine hydrogenation and eliminating all chromatographic purifications.[3][4]
TSG-004	Poor yield in the final amidation step to form the acrylamide moiety.	Suboptimal reaction conditions for the coupling of the piperidine intermediate with the acryloyl chloride derivative.	Utilize Schotten- Baumann conditions for a high-yielding amidation reaction.[4]
TSG-005	Instability or difficulty in handling the final active pharmaceutical ingredient (API).	The free base of ritlecitinib may be less stable for long-term storage and formulation.	Develop a reproducible crystallization procedure to form a stable crystalline salt, such as the p- toluenesulfonate (TsOH) salt, which is suitable for long-term storage and tablet formulation.[3][4]
TSG-006	Use of expensive noble metal catalysts for hydrogenation.	Catalysts like PtO ₂ can significantly increase the cost of the synthesis.	An alternative route has been developed that avoids the use of noble metal-catalyzed hydrogenation for the key intermediate synthesis, thereby lowering the economic cost.[1][5]



Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing the chiral piperidine core of ritlecitinib?

A1: The primary challenges include controlling the stereochemistry to obtain the desired cis isomer with high enantiomeric purity and avoiding the use of hazardous and expensive reagents. Traditional methods may require costly noble metal catalysts and multiple chromatographic purifications, including chiral separations, which can lower the overall yield and increase costs.[3][4][5]

Q2: How can the overall yield of ritlecitinib synthesis be improved from the initial lower percentages?

A2: The overall yield has been successfully increased from 5% to 14% through a series of process development improvements.[3][4] These include:

- Replacing the PtO₂ catalyst with 5% Rh/C for the pyridine hydrogenation step.[4]
- Implementing diastereomeric salt crystallization to isolate the desired cis-isomer, thus eliminating the need for chiral SFC chromatography.[3][4]
- Optimizing the amidation step using Schotten-Baumann conditions.[4]
- Developing a stable crystalline tosylate salt of the final product.[3][4]

Q3: Are there any alternative synthetic routes that avoid problematic reagents or steps?

A3: Yes, an alternative synthesis for a key intermediate has been developed that avoids noble metal-catalyzed hydrogenation and eliminates all chromatographic purifications, making the process more scalable and cost-effective.[1][5] Another novel approach utilizes asymmetric reductive amination with a chiral auxiliary, which circumvents the need for precious metal catalysts or hazardous reagents for constructing the chiral piperidine moiety.[1][2]

Q4: What are the key structural moieties of ritlecitinib that are important during synthesis?

A4: Ritlecitinib's structure can be broken down into three main parts:

• Part A: The 7H-pyrrolo[2,3-d]pyrimidine (adenine moiety) core.



- Part B: The chiral (2S,5R)-2-methyl-5-aminopiperidine moiety, where establishing the correct cis conformation and chiral purity is critical.
- Part C: The acrylamide moiety, which is introduced in a late-stage amidation reaction.[6]

Quantitative Data Summary

Table 1: Comparison of Ritlecitinib Synthesis Yields

Synthetic Route/Improvement	Key Feature	Reported Yield	Reference
First Generation Synthesis	Initial reported route	~5% overall yield	[3][4]
Scalable Process	Catalyst change, diastereomeric salt crystallization, optimized amidation	14% overall yield	[3][4]
Asymmetric Reductive Amination Route	Forms δ-lactam intermediate	62% overall yield over 5 steps from the lactam	[1][2]
Di-amino Acid Derivative Formation	Part of the asymmetric reductive amination route	85% yield with 86:14 diastereomeric ratio	[1][2]
Acetic Acid-Mediated Cyclization	Forms δ-lactam from di-amino acid derivative	60% yield	[1][2]
Final Product (Tosylate Salt)	Crystallization of the API	89.6% yield for the salt formation	[3]

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination for δ-Lactam Intermediate

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This protocol describes the formation of a key δ -lactam intermediate using asymmetric reductive amination.[1][2]

· Condensation-Reduction:

- \circ To a solution of the starting ketone-amino acid derivative in a suitable solvent, add (S)- α -methylbenzylamine.
- Add titanium(IV) ethoxide (Ti(OEt)₄) and stir at room temperature.
- Cool the reaction mixture and add sodium borohydride (NaBH₄) portion-wise.
- Allow the reaction to warm to room temperature and stir until completion.
- Work up the reaction to isolate the di-amino acid derivative.

Cyclization:

- Dissolve the di-amino acid derivative in acetic acid.
- Heat the solution to promote cyclization to the δ -lactam.
- \circ After the reaction is complete, cool the mixture and perform an appropriate work-up and purification to obtain the δ -lactam.

Protocol 2: Diastereomeric Salt Crystallization for Chiral Piperidine Intermediate

This protocol outlines the separation of the desired cis-isomer of the piperidine intermediate.[3] [4]

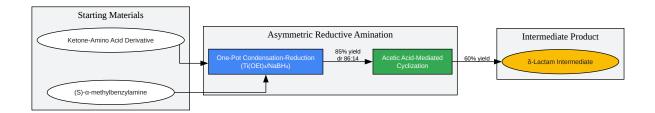
Salt Formation:

- Dissolve the racemic mixture of cis/trans isomers of the piperidine derivative in a suitable solvent.
- Add a chiral resolving agent (e.g., a chiral carboxylic acid) to the solution.
- Stir the mixture to allow for the formation of diastereomeric salts.



- · Crystallization and Isolation:
 - Induce crystallization by cooling the solution, adding an anti-solvent, or concentrating the solution.
 - The salt of the desired cis-isomer should selectively precipitate.
 - Collect the solid by filtration and wash with a suitable solvent.
- · Liberation of the Free Base:
 - Treat the isolated diastereomeric salt with a base to liberate the enantiomerically pure cispiperidine derivative.
 - Extract the product into an organic solvent and isolate it.

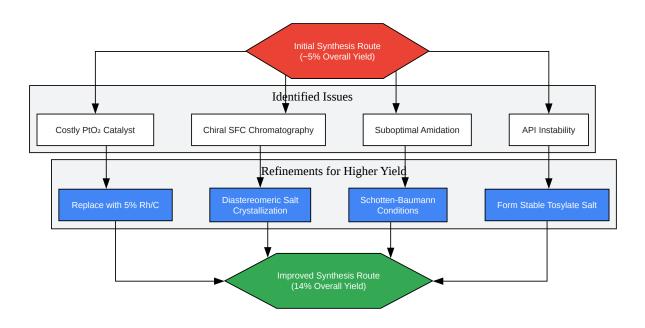
Visualizations



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Caption: Workflow for the asymmetric reductive amination synthesis of the δ -lactam intermediate.





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Caption: Logical relationship between issues in the initial synthesis and the refined, higher-yield process.

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